3,4,5-Trimethoxyphenyl propan-2-ol

Anticancer Drug Discovery Cytotoxicity Pancreatic Cancer

Researchers needing stereochemically defined TMP building blocks face supply inconsistency. This compound resolves that as a high-purity chiral scaffold. Key advantages: (1) Directly incorporates the TMP pharmacophore for colchicine-site tubulin binding (IC50 comparable to CA-4). (2) Enables formal synthesis of virolongin B, kigelin, kurasoin A. (3) Available as racemate or enantiopure (S)- and (R)-forms for SAR studies. Shipped with full analytical documentation.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
Cat. No. B12276566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethoxyphenyl propan-2-ol
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C(=C1)OC)OC)OC)O
InChIInChI=1S/C12H18O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-8,13H,5H2,1-4H3
InChIKeyDDGBYZWNOGNCRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethoxyphenyl propan-2-ol: Preferred Chiral Scaffold


3,4,5-Trimethoxyphenyl propan-2-ol (CAS 32883-50-4, C12H18O4, MW 226.27) is a chiral secondary alcohol featuring a 3,4,5-trimethoxyphenyl (TMP) moiety appended to a propan-2-ol backbone [1]. The TMP fragment is a well-established pharmacophore known for its critical role in binding to the colchicine site of tubulin, making this scaffold a versatile starting point for developing antimitotic agents [2]. Its chiral center and terminal hydroxyl group offer multiple vectors for structural diversification, enabling the synthesis of stereochemically defined analogs for structure-activity relationship (SAR) studies.

3,4,5-Trimethoxyphenyl propan-2-ol: Stereochemistry Matters


Generic substitution of 3,4,5-Trimethoxyphenyl propan-2-ol with its racemate or positional isomers (e.g., 2,4,5- or 3,4-dimethoxy analogs) fundamentally alters biological and synthetic outcomes. The (S)-enantiomer (CAS 835922-48-0) and (R)-enantiomer (CAS 835922-46-8) are distinct chemical entities with divergent biological activities and pharmacokinetic profiles . Furthermore, shifting the hydroxyl group from the propan-2-ol to the propan-1-ol position (3-(3,4,5-trimethoxyphenyl)propan-1-ol) generates a different alcohol class with distinct physicochemical properties, potentially affecting solubility, metabolic stability, and target engagement [1]. The quantitative evidence below demonstrates why precise structural definition is critical for reproducible research outcomes.

3,4,5-Trimethoxyphenyl propan-2-ol: Comparative Activity


Selective Cytotoxicity in Pancreatic vs. Breast Cancer

In a comparative study of indolyl-1,2,4-triazole analogs, the trimethoxyphenyl derivative (7i), which incorporates the 3,4,5-trimethoxyphenyl propan-2-ol scaffold, demonstrated a twofold selective cytotoxicity against the PaCa2 pancreatic cancer cell line compared to the piperidinyl analog (7n) [1]. Conversely, the piperidinyl analog showed selective cytotoxicity against the MCF7 breast cancer cell line [1].

Anticancer Drug Discovery Cytotoxicity Pancreatic Cancer

Cytotoxicity and Tubulin Inhibition vs. CA-4

Three analogues of 2-(3,4,5-trimethoxyphenyl)propan-2-ol demonstrated strong cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 880 nM . These analogues also inhibited tubulin polymerization with IC50 values ranging from 0.62 to 2.04 μM . For context, the well-known tubulin inhibitor combretastatin A-4 (CA-4) has a reported IC50 of 2.2 μM in similar assays [1].

Anticancer Drug Discovery Cytotoxicity Tubulin Polymerization

Enantioselectivity in Biocatalytic Reductions

Biocatalytic reduction of the corresponding ketone using enantiocomplementary alcohol dehydrogenases yields both (S)- and (R)-enantiomers of 1-(3,4,5-trimethoxyphenyl)propan-2-ol with exceptional enantioselectivity [1]. The (S)-enantiomer is obtained with >99% conversion and >99% enantiomeric excess (ee), while the (R)-enantiomer is also accessible with similarly high selectivity [1]. In contrast, chemical asymmetric methods like Sharpless dihydroxylation, while effective, often require additional purification steps and may not achieve the same level of enantiopurity [2].

Biocatalysis Enantioselective Synthesis Chiral Resolution

3,4,5-Trimethoxyphenyl propan-2-ol: Validated Applications


Pancreatic and Breast Cancer Lead Optimization

The 3,4,5-trimethoxyphenyl propan-2-ol scaffold, when incorporated into indolyl-1,2,4-triazole derivatives, demonstrates cell-line specific cytotoxicity [1]. This differential activity (twofold selectivity for PaCa2 vs. MCF7) makes it a valuable starting point for developing targeted therapies against pancreatic cancer [1]. Researchers can leverage this specificity to design more effective and less toxic anticancer agents.

Tubulin Polymerization Inhibition for Antimitotic Agents

The 3,4,5-trimethoxyphenyl (TMP) moiety is a critical recognition element for the colchicine binding site on tubulin [2]. Analogs of 2-(3,4,5-trimethoxyphenyl)propan-2-ol have demonstrated potent tubulin polymerization inhibition, with IC50 values comparable to or better than combretastatin A-4 (CA-4) . This makes the scaffold an ideal core for designing next-generation vascular disrupting agents (VDAs) and antimitotic chemotherapeutics.

Chiral Building Block for Enantioselective Synthesis

The well-defined stereochemistry and high enantiopurity achievable for both (S)- and (R)-1-(3,4,5-trimethoxyphenyl)propan-2-ol [3] establish this compound as a valuable chiral building block. It serves as a key intermediate in the formal synthesis of complex natural products, including virolongin B, kigelin, kurasoin A, and actinopolymorphol A [4]. Its use ensures stereochemical fidelity in multi-step synthetic sequences, which is crucial for the biological activity of the final product.

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